molecular formula C8H11Cl2NO B1435429 [(2-Chlorophenyl)methyl](methoxy)amine hydrochloride CAS No. 1803609-35-9

[(2-Chlorophenyl)methyl](methoxy)amine hydrochloride

Cat. No. B1435429
M. Wt: 208.08 g/mol
InChI Key: HDIWOYPIRIQUPL-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803609-35-9 . It has a molecular weight of 208.09 . The compound is a versatile material used in various scientific research applications.


Molecular Structure Analysis

The IUPAC name of the compound is N-(2-chlorobenzyl)-O-methylhydroxylamine hydrochloride . The InChI code is 1S/C8H10ClNO.ClH/c1-11-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H .


Chemical Reactions Analysis

Methoxyamine, a related compound, condenses with ketones and aldehydes to give imines . It is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .

It is stored at room temperature .

Scientific Research Applications

  • Photolabile Amine Protecting Group in Flow Chemistry

    • (Yueh, Voevodin, & Beeler, 2015) describe the use of 9-methylxanthene and 2-methoxy-9-methylxanthene as photolabile protecting groups for amines in flow chemistry, demonstrating good stability and successful utilization for protection and deprotection of various amines.
  • Transformation in Monoamine Oxidase Inhibitors

    • Ding and Silverman's (1993) research, (Ding & Silverman, 1993), showed that primary amine analogues of certain compounds, similar to (2-Chlorophenyl)methyl](methoxy)amine, are reversible inhibitors of monoamine oxidase B, while their secondary and tertiary amine analogues are irreversible inhibitors.
  • Synthesis and Antimicrobial Activity

    • A study by Georgiadis (1976), (Georgiadis, 1976), explored the synthesis of amine derivatives, including the Michael type addition of an amine to a compound, resulting in derivatives that showed significant antimicrobial activity.
  • Mechanism of Inactivation of Monoamine Oxidase

    • Gates and Silverman (1989) in their study, (Gates & Silverman, 1989), proposed a mechanism for the inactivation of monoamine oxidase by certain amine compounds, including the decomposition of the oxazolidinone ring and attachment to an enzyme active site.
  • Synthetic Studies and Tautomerism

    • Roggen and Gundersen (2008), (Roggen & Gundersen, 2008), synthesized N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating variations in tautomerism and identifying the tautomers through NMR methods.
  • Selective Methylation of Amines with Supercritical Methanol

    • Oku et al. (2004) investigated the selective N-methylation of bifunctionalized amines, which is relevant to the methoxy group in (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their study, (Oku et al., 2004), showed improvements in chemoselectivity and efficiency using supercritical methanol.
  • Infrared Spectroscopy of Methoxyl Group

    • Degen (1968) focused on the detection of the methoxyl group in compounds like (2-Chlorophenyl)methyl](methoxy)amine hydrochloride using infrared spectroscopy, as detailed in their study, (Degen, 1968).
  • Asymmetric Synthesis Involving Amine Hydrochloride

    • Sashikanth et al. (2013) developed an asymmetric synthesis of clopidogrel hydrogen sulfate using [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride, which is structurally related to (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their research can be found at (Sashikanth et al., 2013).
  • Amination of Aryl Halides and Aryl Triflates

    • Wolfe and Buchwald (2003) investigated the palladium-catalyzed amination of aryl halides and aryl triflates, which can be related to the amine group in (2-Chlorophenyl)methyl](methoxy)amine hydrochloride. Their study is detailed in (Wolfe & Buchwald, 2003).
  • Corrosion Inhibition in Mild Steel

    • Boughoues et al. (2020) synthesized four amine derivative compounds, including one with a chlorophenyl group, and evaluated their corrosion inhibition performances on mild steel in acidic environments. Their findings are detailed in (Boughoues et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-chlorophenyl)-N-methoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWOYPIRIQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl](methoxy)amine hydrochloride

CAS RN

1803609-35-9
Record name [(2-chlorophenyl)methyl](methoxy)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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